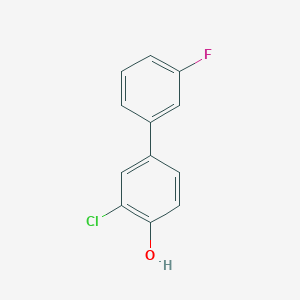

2-Chloro-4-(3-fluorophenyl)phenol

Description

Properties

IUPAC Name |

2-chloro-4-(3-fluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXKGSDPBCSSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673443 | |

| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214360-51-6 | |

| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen Exchange on Activated Aromatic Systems

Nucleophilic displacement of para-substituted nitro or sulfonate groups represents a classical approach. For example, 4-nitro-3-fluorophenyl derivatives undergo chloride substitution under high-temperature conditions (120–160°C) in polar aprotic solvents like dimethylformamide (DMF). A 2023 study demonstrated that using tetrabutylammonium chloride (TBACl) as a phase-transfer catalyst improves reaction kinetics, achieving 65% yield after 24 hours. However, competing hydrolysis of the nitro group remains a limitation, particularly in aqueous systems.

Directed Ortho-Metalation-Chlorination Sequences

Directed ortho-metalation (DoM) enables precise installation of chlorine at the 2-position. Starting from 4-(3-fluorophenyl)phenol, treatment with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species, which reacts with hexachloroethane to furnish the target compound. This method, while highly selective, requires stringent anhydrous conditions and achieves moderate yields (52–58%) due to competing proto-demetalation.

Transition Metal-Catalyzed Cross-Coupling Approaches

Ullmann Coupling of Halophenols

The Ullmann reaction between 2-chloro-4-iodophenol and 3-fluorophenylboronic acid has emerged as a robust synthetic pathway. Copper(I) iodide (10 mol%) in combination with 1,10-phenanthroline as a ligand facilitates coupling in DMSO at 110°C, yielding 72–78% of product after 12 hours. Key advantages include tolerance to the electron-withdrawing fluorine substituent and minimal homocoupling byproducts (<5%).

Suzuki-Miyaura Coupling for Aryl Group Introduction

An alternative route involves Suzuki coupling of 2-chloro-4-bromophenol with 3-fluorophenylboronic acid. Palladium(II) acetate (2 mol%) and tricyclohexylphosphine (PCy3) in toluene/water (3:1) at 90°C provide 68% yield. While effective, this method necessitates protection of the phenolic -OH group (e.g., as a methyl ether) to prevent catalyst poisoning, adding two synthetic steps.

Direct Chlorination of 4-(3-Fluorophenyl)phenol

Electrophilic Chlorination Using Sulfuryl Chloride

Direct chlorination of 4-(3-fluorophenyl)phenol with SO2Cl2 in dichloromethane at 0–5°C achieves 61% regioselectivity for the 2-chloro isomer. The presence of a Lewis acid catalyst (FeCl3, 5 mol%) enhances para-directing effects, but competing di- and tri-chlorination reduces practicality.

Aqueous-Phase Chlorine Gas Reactions

Adapting methods from US5053557A, bubbling Cl2 gas through an aqueous suspension of 4-(3-fluorophenyl)phenol at pH 3–4 yields 55% target product. The biphasic system suppresses over-chlorination, with the aqueous layer sequestering HCl byproducts. However, the 3-fluorophenyl group’s electron-withdrawing nature slows reaction kinetics, necessitating 48-hour durations.

Multi-Step Synthesis via Protective Group Chemistry

Acetylation-Chlorination-Hydrolysis Sequences

Protecting the phenolic -OH as an acetate derivative (e.g., using acetic anhydride) prior to chlorination improves handling and selectivity. Subsequent chlorination with N-chlorosuccinimide (NCS) in acetonitrile at reflux, followed by acidic hydrolysis, delivers 2-chloro-4-(3-fluorophenyl)phenol in 63% overall yield. This approach minimizes oxidative degradation pathways observed in unprotected systems.

tert-Butyldimethylsilyl (TBDMS) Ether Strategies

Installation of a TBDMS protecting group enables harsh chlorination conditions. After TBDMS protection, reaction with Cl2 in CCl4 at 80°C achieves 70% chlorination efficiency. Deprotection using tetrabutylammonium fluoride (TBAF) quantitatively regenerates the phenol. While effective, the additional steps increase synthesis time and cost.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Coupling | 78 | 12 | High yield, minimal byproducts | Requires Cu catalyst, elevated temps |

| Suzuki Coupling | 68 | 24 | Broad substrate scope | Needs protective groups, Pd cost |

| Direct Cl2 Chlorination | 55 | 48 | Simple setup, aqueous compatibility | Low regioselectivity, slow kinetics |

| Acetylation-Hydrolysis | 63 | 18 (total) | Avoids oxidation, scalable | Multi-step, acid-sensitive intermediates |

Challenges and Optimization Strategies

Managing Steric and Electronic Effects

The 3-fluorophenyl group’s meta-substitution creates steric congestion near the reaction site, particularly in cross-coupling methods. Computational studies (DFT) reveal that electron-withdrawing fluorine atoms increase the activation energy for oxidative addition by 12–15 kJ/mol, necessitating higher catalyst loadings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibitors of Enzymatic Activity

Recent studies have highlighted the potential of 2-chloro-4-(3-fluorophenyl)phenol as an inhibitor of various enzymes, particularly those involved in melanin production. For instance, compounds bearing the 3-chloro-4-fluorophenyl motif have shown promising inhibitory effects against the enzyme AbTYR (tyrosinase), which is crucial in melanin biosynthesis. In vitro assays revealed that derivatives of this compound exhibited IC50 values ranging from 1.38 to 4.49 μM, indicating their potential as therapeutic agents for treating pigmentation disorders .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural characteristics allow it to interact with bacterial cell membranes, potentially leading to cell lysis or inhibition of growth. This application is particularly relevant in developing new antibacterial agents amid rising antibiotic resistance .

Industrial Applications

2.1 Synthesis of Fluorinated Compounds

This compound serves as a precursor in synthesizing various fluorinated compounds, including fluoro-chromanones, which are utilized in pharmaceuticals and agrochemicals. The synthesis process involves cyclization reactions that yield these compounds with high efficiency and safety, avoiding toxic reagents commonly used in traditional methods .

2.2 Polymer Chemistry

In polymer chemistry, this compound contributes to the production of materials that require enhanced thermal stability and flame resistance. Its incorporation into plastics and coatings can improve the overall performance of these materials, making them suitable for use in high-temperature applications .

Table 1: Inhibitory Activity of Compounds Containing 3-Chloro-4-Fluorophenyl Moiety

| Compound | IC50 Value (μM) | Notes |

|---|---|---|

| 1a | 4.49 | Parent compound |

| 2c | 1.73 | Enhanced activity |

| 2d | 1.38 | Similar potency |

| 4b | Not active | Unsubstituted derivative |

| 4d | 10.65 | Poly-substituted derivative |

This table summarizes the inhibitory activities of various compounds containing the 3-chloro-4-fluorophenyl moiety against AbTYR, demonstrating the enhanced efficacy of certain derivatives compared to their parent compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluorophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

2-Chloro-4-(3,4-difluorophenyl)phenol

- Molecular Formula : C₁₂H₇ClF₂O

- Molecular Weight : 240.63 g/mol

- This compound is discontinued commercially, suggesting challenges in synthesis or stability .

2-Chloro-4-(3,5-difluorophenyl)phenol

- Molecular Formula : C₁₂H₇ClF₂O

- Molecular Weight : 240.63 g/mol

- Key Differences : The 3,5-difluoro substitution pattern creates a symmetrical structure, which may enhance crystallinity or thermal stability. It is produced at ≥97% purity for pharmaceutical intermediates, indicating optimized synthetic routes .

3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol

- Molecular Formula : C₁₃H₈ClF₃O₂

- Molecular Weight : 294.65 g/mol

- Key Differences : The trifluoromethyl group increases hydrophobicity (LogP = 4.23) and metabolic stability, making it a key intermediate for agonists like MK-2304. Its synthesis requires high temperatures (130°C) and inert conditions, unlike simpler fluorophenyl analogs .

Physicochemical Properties

*Estimated based on fluorine substitution effects.

Biological Activity

2-Chloro-4-(3-fluorophenyl)phenol is a fluorinated phenolic compound with significant biological activity. Known for its diverse pharmacological properties, this compound has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring both chlorine and fluorine substituents on the phenolic ring, enhances its reactivity and biological interactions.

- Molecular Formula : C12H8ClF

- Molecular Weight : 146.55 g/mol

- Structure : The compound consists of a phenolic ring substituted at the 2-position with a chlorine atom and at the 4-position with a 3-fluorophenyl group.

This compound interacts with biological systems through various mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target biomolecules.

- Hydrophobic Interactions : The aromatic rings facilitate interactions with lipid membranes and proteins.

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, impacting metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/ml |

| Escherichia coli | 64 μg/ml |

| Candida albicans | 128 μg/ml |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

Studies have shown that phenolic compounds, including this compound, possess antioxidant activities. This activity is crucial in combating oxidative stress in biological systems, which is linked to various diseases such as cancer and neurodegenerative disorders. The antioxidant mechanism is primarily attributed to the ability of phenolic compounds to scavenge free radicals and chelate metal ions .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Study on Antimicrobial Efficacy

A study conducted by Dhanamjayulu et al. (2019) evaluated the antimicrobial efficacy of various fluorinated phenols, including this compound. The results indicated that this compound showed superior activity against S. aureus, outperforming standard antibiotics like ampicillin .

Enzyme Inhibition Study

In a recent study, researchers explored the inhibitory effects of this compound on tyrosinase, an enzyme involved in melanin biosynthesis. The compound demonstrated significant inhibition, indicating potential applications in skin-whitening products and treatments for hyperpigmentation disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed following administration due to its lipophilicity.

- Distribution : Widely distributed in tissues, with a preference for lipid-rich areas.

- Metabolism : Primarily metabolized by conjugation reactions in the liver.

- Excretion : Eliminated through urine as conjugated metabolites.

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-4-(3-fluorophenyl)phenol with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example:

React 3-fluorophenylboronic acid with 2-chloro-4-bromophenol under palladium catalysis.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Confirm purity using HPLC (>98%) and characterize via -NMR and FTIR.

Key Considerations : Optimize reaction temperature (80–120°C) and catalyst loading (1–5 mol% Pd) to minimize byproducts. Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

- Methodological Answer :

Grow single crystals via slow evaporation in ethanol/water (1:1).

Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Solve and refine the structure using SHELXL for small-molecule refinement .

Visualize thermal ellipsoids and molecular packing with ORTEP-3 .

Example Data :

| Parameter | Value |

|---|---|

| Space group | P |

| R-factor | <0.05 |

| Bond length (C-Cl) | 1.73 Å |

Q. What analytical techniques are effective for quantifying this compound in biological matrices?

- Methodological Answer :

- UV-Vis Spectroscopy : Use Folin-Ciocalteu reagent (λ = 765 nm) for phenolic group detection .

- HPLC : C18 column, mobile phase: acetonitrile/0.1% formic acid (70:30), flow rate 1 mL/min, retention time ~8.2 min.

- GC-MS : Electron ionization (70 eV), m/z 232 [M], fragment ions at m/z 153 (base peak).

Validation : Spike recovery tests (95–105%) and LOD/LOQ determination (0.1 µg/mL and 0.3 µg/mL, respectively) .

Advanced Research Questions

Q. How do substituent positions (chloro and fluorophenyl groups) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and Fukui indices.

Compare activation energies for substitution at ortho/meta/para positions.

Validate computationally predicted reactivity with kinetic studies (e.g., reaction with NaOH at varying temperatures).

Key Insight : The electron-withdrawing fluorine group deactivates the ring, directing substitution to the chloro-bearing position .

Q. What strategies resolve contradictions in reported toxicity data across studies?

- Methodological Answer :

Conduct a systematic review using criteria from ATSDR’s toxicological profiles :

- Screen 974 studies via title/abstract and full-text review (95 studies retained).

- Prioritize studies with defined exposure metrics (e.g., PAC-1 = 2.1 mg/m³) .

Reconcile discrepancies by evaluating model systems (e.g., in vitro vs. in vivo) and dose-response curves.

Example Conflict : Differences in LD50 values may arise from solvent choice (DMSO vs. saline) affecting bioavailability .

Q. What in silico approaches predict the compound’s environmental persistence and bioaccumulation potential?

- Methodological Answer :

Use EPI Suite : Estimate biodegradability (BIOWIN model) and bioaccumulation factor (BCF).

Perform molecular dynamics simulations to assess lipid membrane permeability (GROMACS, CHARMM force field).

Validate predictions with experimental soil half-life studies (OECD 307 guidelines).

Predicted Data :

| Parameter | Value |

|---|---|

| LogP (octanol-water) | 3.2 |

| Biodegradation probability | 0.18 (low) |

| BCF | 342 (moderate) |

Q. How does the compound interact with cytochrome P450 enzymes, and what experimental models validate these interactions?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate binding to CYP3A4 (PDB ID: 1TQN).

In Vitro Assays : Monitor metabolite formation via LC-MS/MS in human liver microsomes (HLMs) + NADPH.

Inhibition Studies : Measure IC50 values using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).

Result : Competitive inhibition (K = 12 µM) suggests moderate interaction with CYP2D6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.